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Compound of Interest

Compound Name: JNJ-4355

Cat. No.: B12394187

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of
action, and preclinical development of INJ-4355, a highly potent and selective Mcl-1 inhibitor.
The information is curated for professionals in the field of oncology and drug development, with
a focus on quantitative data, experimental methodologies, and the underlying biological
pathways.

Introduction and Rationale

The BCL-2 protein family is a critical regulator of the intrinsic pathway of apoptosis, or
programmed cell death.[1][2] Dysregulation of this pathway is a common feature in cancer,
leading to uncontrolled cell survival and resistance to therapy.[1][2] Myeloid cell leukemia 1
(Mcl-1), an anti-apoptotic member of the BCL-2 family, is frequently overexpressed in various
hematological malignancies and solid tumors, making it a compelling therapeutic target.[1][2][3]
The clinical success of venetoclax, a selective BCL-2 inhibitor, has spurred the development of
inhibitors targeting other anti-apoptotic proteins like Mcl-1.[1][2]

JNJ-4355 was developed by scientists at Janssen as a next-generation Mcl-1 inhibitor,
designed to overcome the limitations of earlier compounds.[4] The key objectives were to
develop a potent inhibitor with a short half-life, high clearance, and a low volume of distribution
to allow for better control of exposure and an improved therapeutic index.[4] Intravenous
administration was chosen to achieve this pharmacokinetic profile.[4]
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Mechanism of Action

JNJ-4355 is a potent and selective inhibitor of Mcl-1.[4][5] Mcl-1 exerts its pro-survival function
by binding to and sequestering pro-apoptotic "effector” proteins like BAK and BAX, preventing
them from oligomerizing at the mitochondrial outer membrane.[1][2][3][5] This oligomerization is
a key step leading to mitochondrial outer membrane permeabilization (MOMP), the release of
cytochrome c, and subsequent caspase activation, ultimately resulting in apoptosis.[1][2]

By binding to the BH3-binding groove of Mcl-1 with high affinity, JNJ-4355 displaces pro-
apoptotic proteins, freeing them to induce apoptosis. This disruption of the Mcl-1:BAK complex
IS a central aspect of its mechanism of action.[1][4]

Below is a diagram illustrating the role of Mcl-1 in the apoptosis pathway and the mechanism of
inhibition by JNJ-4355.

JNJ-4355 Action
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Caption: Mcl-1 signaling pathway and JNJ-4355 inhibition.

Physicochemical and Pharmacokinetic Properties

JNJ-4355 was optimized for improved physicochemical properties to enhance its drug-like
characteristics.
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Property

Value

Reference

Chemical Class

1,4-indolyl macrocycle

[1]2]

CHI LogD7.4 2.35 [1][2]
EPSA 151 Az [1][2]
Equilibrium Solubility (pH 7) 3.14 mM [1112]
Protein Binding 99.93% [1][2]

In Vitro Potency and Selectivity

JNJ-4355 demonstrates high potency against Mcl-1 and excellent selectivity over other BCL-2

family members.

Target Ki Reference
hMCL-1 0.016 nM (18 pM) [1][4]
hBCL-XL >5000 nM [4]
hBCL2 >3.75 pM [5][6]
hBCL2A1 (BFL-1) >5 UM [5][6]
Cell Line Assay AC50 Reference
MOLP-8 (Multiple
Caspase Glo 8.7 nM (12 nM) [1][5]
Myeloma)
KMS12PE Caspase Glo 69 nM [5]
KMS12PE KO Caspase Glo >30 uM [5]
AML Patient Samples .
Cell Killing <1 to 595 nM [4]
(n=16)
AML Patient Samples o 0.29-75 nM (in 25/27
Cell Killing [11[2]
(n=27) samples)
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Preclinical In Vivo Efficacy

Preclinical studies in mouse xenograft models have demonstrated the in vivo activity of JNJ-
4355.

Xenograft .
Experiment Dose Outcome Reference
Model
Disruption of the
Mcl-1:BAK
» Mcl-1:BAK
MOLM-13 (AML)  complex Not specified [11[4]
) ) complex was
disruption ]
confirmed.
MOLP-8 ] Eradication of
) Tumor 10 mg/kg single
(Multiple ] tumors for over [4]
regression IV bolus
Myeloma) 25 days.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.
6.1. Homogeneous Time Resolved Fluorescence (HTRF) Assay for Ki Determination

¢ Objective: To determine the binding affinity (Ki) of INJ-4355 to Mcl-1 and other BCL-2 family
proteins.

e Principle: This assay measures the disruption of a protein-protein interaction. In this case,
the interaction between Mcl-1 and a biotinylated BH3 peptide.

e Protocol:

Recombinant human Mcl-1 protein is mixed with a biotinylated BIM BH3 peptide.

[¢]

[e]

Europium cryptate-labeled streptavidin (donor) and XL665-labeled anti-tag antibody
(acceptor) are added.

[¢]

In the absence of an inhibitor, the binding of the BH3 peptide to Mcl-1 brings the donor
and acceptor fluorophores into close proximity, resulting in a FRET signal.
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[e]

JNJ-4355 is serially diluted and added to the reaction mixture.

o

The plate is incubated to allow the binding reaction to reach equilibrium.

[¢]

The HTRF signal is read on a compatible plate reader. The decrease in the FRET signal is
proportional to the displacement of the BH3 peptide by JNJ-4355.

[¢]

The IC50 values are calculated from the dose-response curves and converted to Ki values
using the Cheng-Prusoff equation.

6.2. Caspase-Glo® 3/7 Assay for Cellular Potency (AC50)
o Objective: To measure the induction of apoptosis in cancer cell lines by JNJ-4355.

e Principle: This assay quantifies the activity of caspases 3 and 7, key executioner caspases in
the apoptotic pathway.

e Protocol:

o Cancer cell lines (e.g., MOLP-8, KMS12PE) are seeded in 96-well plates and allowed to
attach overnight.

o JNJ-4355 is serially diluted and added to the cells.
o The plates are incubated for a specified period (e.g., 24-48 hours).

o The Caspase-Glo® 3/7 Reagent is added to each well. This reagent contains a
luminogenic caspase-3/7 substrate.

o The plate is incubated at room temperature to allow for cell lysis and the caspase reaction
to occur.

o The luminescence, which is proportional to the amount of caspase activity, is measured
using a luminometer.

o The AC50 values are determined from the dose-response curves.

6.3. Xenograft Efficacy Studies
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e Objective: To evaluate the anti-tumor efficacy of INJ-4355 in a living organism.

e Principle: Human cancer cells are implanted into immunodeficient mice, and the effect of the
drug on tumor growth is monitored.

e Protocol:

o Immunodeficient mice (e.g., NOD-SCID) are subcutaneously inoculated with a suspension
of human cancer cells (e.g., MOLM-13 or MOLP-8).

o Tumors are allowed to grow to a palpable size.

o Mice are randomized into vehicle control and treatment groups.

o JNJ-4355 is administered intravenously as a single bolus dose (e.g., 10 mg/kg).
o Tumor volume is measured regularly (e.g., twice weekly) using calipers.

o For mechanism of action studies (e.g., Mcl-1:BAK complex disruption), tumors may be
harvested at specific time points after treatment for analysis by co-immunoprecipitation
and Western blotting.

o The study is continued until tumors in the control group reach a predetermined size, or for
a specified duration to assess long-term tumor regression.

Experimental Workflows

The following diagrams illustrate the typical workflows for the discovery and preclinical
evaluation of JINJ-4355.
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Caption: In Vitro Characterization Workflow for JNJ-4355.

© 2025 BenchChem. All rights reserved.

7/10

Tech Support


https://www.benchchem.com/product/b12394187?utm_src=pdf-body-img
https://www.benchchem.com/product/b12394187?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

In Vivo Evaluation

Establish Xenograft Model
(e.g., MOLM-13, MOLP-8)

IV Bolus Dosing
(e.g., 10 mg/kg)

Confirm Target Engagement easure Anti-tumor Effect

Pharmacodynamic Analysis Efficacy Assessment
(Mcl-1:BAK Disruption) (Tumor Regression)

Click to download full resolution via product page

Caption: In Vivo Preclinical Evaluation Workflow.

Safety and Therapeutic Index

While demonstrating promising efficacy, rat safety studies indicated a narrow therapeutic index
for INJ-4355, with on-target apoptosis in the heart being a potential concern.[4] This highlights
the critical role of Mcl-1 in the survival of certain healthy tissues and underscores the
importance of a well-controlled pharmacokinetic profile to manage the therapeutic window.

Conclusion

JNJ-4355 is a potent and selective Mcl-1 inhibitor with significant anti-tumor activity in
preclinical models of hematological malignancies. Its development was guided by a strategy to
optimize for a short pharmacokinetic profile to improve its therapeutic index. The data
presented in this guide summarize the key characteristics of JINJ-4355 and provide a
foundation for its further investigation as a potential therapeutic agent for Mcl-1-dependent
cancers. The detailed experimental protocols and workflows offer a practical resource for
researchers in the field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and
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[https://www.benchchem.com/product/b12394187#discovery-and-development-of-jnj-4355]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b12394187?utm_src=pdf-custom-synthesis
https://aacrjournals.org/cancerres/article/82/12_Supplement/2133/700406/Abstract-2133-In-pursuit-of-MCL-1-inhibitors-with
https://www.researchgate.net/publication/361324694_Abstract_2133_In_pursuit_of_MCL-1_inhibitors_with_improved_therapeutic_window_for_the_treatment_of_hematological_malignancies_Discovery_of_JNJ-4355
https://digitalscholar.lsuhsc.edu/cgi/viewcontent.cgi?article=4002&context=som_facpubs
https://www.bioworld.com/articles/688146-janssen-describes-discovery-of-improved-mcl-1-inhibitor-jnj-4355?v=preview
https://www.eubopen.org/sites/www.eubopen.org/files/chemical-probes/EUbOPEN_ProbeSheet_JNJ_4355_v1.pdf
https://www.chemicalprobes.org/jnj-4355
https://www.benchchem.com/product/b12394187#discovery-and-development-of-jnj-4355
https://www.benchchem.com/product/b12394187#discovery-and-development-of-jnj-4355
https://www.benchchem.com/product/b12394187#discovery-and-development-of-jnj-4355
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12394187?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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